2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
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Overview
Description
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boron-containing heterocyclic compound It is characterized by the presence of an indazole ring substituted with an ethyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the reaction of 2-ethylindazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The indazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced indazole derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole primarily involves its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is unique due to its indazole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in certain synthetic applications where other boron-containing compounds may not be as effective.
Properties
Molecular Formula |
C15H21BN2O2 |
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Molecular Weight |
272.15 g/mol |
IUPAC Name |
2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C15H21BN2O2/c1-6-18-10-11-9-12(7-8-13(11)17-18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 |
InChI Key |
QMGQLEHUIRLMMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2)CC |
Origin of Product |
United States |
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